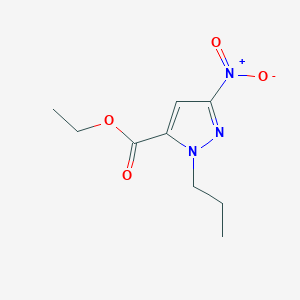

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied extensively.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were obtained through regioselective acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data , , , , . X-ray diffraction analysis provides detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that contribute to the stability of the crystal structure.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain condensed pyrazoles . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation to give pyrazolo[3,4-b]pyridin-3-ones . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, MS, and DFT calculations , , , . These methods provide insights into the stability, reactivity, and potential applications of the compounds.

科学的研究の応用

Catalytic Cross-Coupling Reactions

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further employed in cyclization reactions to produce a variety of condensed pyrazoles, demonstrating their utility in constructing complex heterocyclic systems (Eglė Arbačiauskienė et al., 2011).

Synthesis of Pyrazolo[3,4-b]pyridines

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is reported for its selective cyclocondensation with 1,3-dicarbonyl compounds, yielding ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This method underscores the compound's significance in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).

Novel Pyrazolo[3,4-b]pyridine Products

A new method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed. This approach facilitates the preparation of N-fused heterocycle products, offering a versatile route for generating bioactive compounds (Aseyeh Ghaedi et al., 2015).

Corrosion Inhibitors

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel in industrial pickling processes. Their effectiveness, confirmed through various analytical techniques, showcases the compound's potential in materials protection and surface science (P. Dohare et al., 2017).

Bioactive Derivatives Synthesis

The synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, highlights its broad spectrum of activity. The study includes detailed NMR spectroscopic investigations and X-ray diffraction analysis, contributing to the understanding of its structural and electronic properties (C.-S. Zhao et al., 2023).

Safety And Hazards

将来の方向性

The future directions of research on ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate and similar compounds are likely to focus on their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies may also explore novel strategies for the synthesis of pyrazole derivatives .

特性

IUPAC Name |

ethyl 5-nitro-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUBQLDMMIJCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)